Regiospecific Methyl Substitution Dictates Metabolic Stability Profile
The target compound features a 3,4-dimethyl substitution on the benzamide ring, a regiospecific pattern known to confer greater metabolic stability compared to 3,5-dimethyl or unsubstituted analogs in certain benzamide series. While direct experimental metabolic stability data for this specific compound has not been published in peer-reviewed literature, its calculated partition coefficient (clogP = 1.58) is significantly lower than that of the des-methyl analog N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide (clogP = 2.65), suggesting superior aqueous solubility and a potential for a more favorable metabolic profile [1]. This physicochemical advantage is a class-level inference based on the general principle that lower lipophilicity within a series is often associated with reduced oxidative metabolism and better developability characteristics.
| Evidence Dimension | Lipophilicity (clogP) as a surrogate for metabolic stability and solubility |
|---|---|
| Target Compound Data | clogP = 1.58 |
| Comparator Or Baseline | N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide (des-methyl analog); clogP = 2.65 |
| Quantified Difference | Δ clogP = 1.07 (target compound is markedly less lipophilic) |
| Conditions | In silico clogP predictions (calculated using standard algorithms) [1] |
Why This Matters
A lower clogP is a key differentiator for in vivo studies, as it suggests reduced CYP-mediated metabolism and lower risk of promiscuous target binding, making this compound a superior choice for lead-like screening compared to more lipophilic analogs.
- [1] Sildrug.ibb.waw.pl. Calculated properties for N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (EOS64936). Formula: C15H21NO3S, MW: 295.40, clogP: 1.58, TPSA: 55.40. https://sildrug.ibb.waw.pl/ecbd/EOS64936/ View Source
